molecular formula C6H10F2O2 B2526966 4,4-Difluoro-2-methylpentanoic acid CAS No. 2146063-63-8

4,4-Difluoro-2-methylpentanoic acid

Cat. No. B2526966
CAS RN: 2146063-63-8
M. Wt: 152.141
InChI Key: JXXNCQQYDYGIET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of difluoro-substituted compounds, such as those mentioned in the first paper, involves the addition of difluorocarbene to electron-rich precursors. The paper describes a practical synthetic approach to difluoro-substituted bicyclo[1.1.1]pentanes, which are considered saturated bioisosteres of the benzene ring, using a CF3TMS/NaI system . Although this does not directly describe the synthesis of 4,4-Difluoro-2-methylpentanoic acid, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of difluorinated compounds is characterized by the presence of two fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. The stereochemistry of related compounds, such as the 4-amino-3-hydroxy-2-methylpentanoic acid synthesized in the third paper, is crucial for their biological activity . The precise arrangement of atoms in 4,4-Difluoro-2-methylpentanoic acid would similarly be expected to play a critical role in its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of perfluorinated compounds, as discussed in the second paper, shows that perfluoro-4-methylpentene-2 can react with secondary amines to form enamines and amides . This indicates that fluorinated compounds can participate in a variety of chemical reactions, which could be relevant when considering the reactivity of 4,4-Difluoro-2-methylpentanoic acid. Additionally, the Friedel-Crafts reaction mentioned in the fifth paper is a key reaction in organic chemistry that could be used to modify the structure of 4,4-Difluoro-2-methylpentanoic acid or related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated analogs. The fourth paper provides dissociation constants and ion-specific chemical shifts for a related compound, 2-amino-4-fluoro-2-methylpent-4-enoic acid, using high-resolution NMR spectroscopy . Such detailed characterization is essential for understanding the behavior of these compounds in different environments, which would be relevant for 4,4-Difluoro-2-methylpentanoic acid as well.

Scientific Research Applications

Environmental Degradation and Fate

Studies on fluorinated chemicals, including compounds similar to 4,4-Difluoro-2-methylpentanoic acid, emphasize the need for understanding their environmental degradation mechanisms. Liu and Avendaño (2013) reviewed microbial degradation of polyfluoroalkyl chemicals, highlighting the transformation of these substances into perfluoroalkyl acids (PFAAs) through environmental processes. This research underscores the complexity of degradation pathways and the formation of persistent degradation products (Liu & Avendaño, 2013).

Toxicological Effects

The developmental toxicity of perfluoroalkyl acids (PFAAs) and their derivatives has been extensively studied due to their widespread use and detection in humans and the environment. Lau, Butenhoff, and Rogers (2004) provided an overview of the toxicological profile of PFAAs, suggesting avenues for further research to understand the hazards associated with these compounds (Lau, Butenhoff, & Rogers, 2004).

Human Exposure and Health Risks

The review by Domingo and Nadal (2019) on human exposure to PFAS through drinking water illustrates the growing concern over the health risks associated with these substances. Their work emphasizes the importance of monitoring PFAS levels in drinking water and assessing potential health risks from regular consumption (Domingo & Nadal, 2019).

Treatment and Removal Technologies

Emerging treatment technologies for PFAS compounds have been critically reviewed to address their persistence in the environment. Kucharzyk et al. (2017) discussed innovative approaches for the removal of perfluorinated compounds from groundwater, highlighting the challenges in treating water contaminated with such persistent chemicals (Kucharzyk, Darlington, Benotti, Deeb, & Hawley, 2017).

Safety and Hazards

The safety information for 4,4-Difluoro-2-methylpentanoic acid includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4,4-difluoro-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-4(5(9)10)3-6(2,7)8/h4H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXNCQQYDYGIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-2-methylpentanoic acid

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